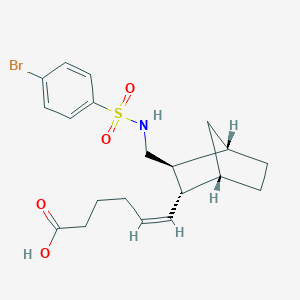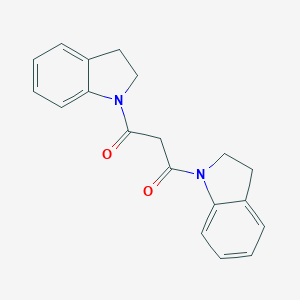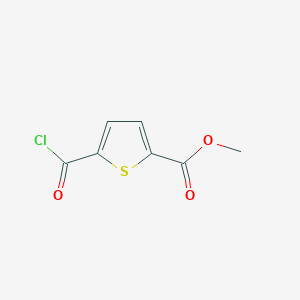
Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate, also known as MCTC, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MCTC belongs to the class of thiophene derivatives, which have been found to possess significant biological activities.
Mecanismo De Acción
The mechanism of action of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate is not fully understood. However, studies have suggested that Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate exerts its biological activities through the inhibition of various enzymes and proteins. For example, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. In addition, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has been found to exert several biochemical and physiological effects. For example, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has also been shown to possess antifungal properties, making it a potential candidate for the treatment of fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate is its high yield synthesis method. In addition, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate is stable under normal laboratory conditions, making it easy to handle and store. However, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has some limitations for lab experiments. For example, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate is insoluble in water, which limits its use in aqueous-based experiments. In addition, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate is highly reactive towards nucleophiles, which can lead to unwanted side reactions.
Direcciones Futuras
There are several future directions for the research on Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate. One of the potential directions is to explore the structure-activity relationship of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate and its derivatives. This can provide valuable insights into the molecular mechanisms underlying the biological activities of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate. Another direction is to investigate the pharmacokinetics and pharmacodynamics of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate in vivo. This can help to determine the optimal dosage and administration route for Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate-based therapies. Finally, further research is needed to explore the potential therapeutic applications of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Conclusion:
Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate is a promising chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. Its synthesis method is efficient and cost-effective, and it possesses significant biological activities such as anticancer, anti-inflammatory, and antifungal properties. Further research is needed to explore the potential therapeutic applications of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate in various diseases, and to explore its structure-activity relationship and pharmacokinetics and pharmacodynamics.
Aplicaciones Científicas De Investigación
Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has been found to possess significant biological activities, making it a potential candidate for therapeutic applications. Several studies have reported the anticancer, anti-inflammatory, and antifungal properties of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate. In addition, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. The unique structure of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate makes it an attractive target for drug discovery and development.
Propiedades
Número CAS |
133380-41-3 |
|---|---|
Nombre del producto |
Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate |
Fórmula molecular |
C7H5ClO3S |
Peso molecular |
204.63 g/mol |
Nombre IUPAC |
methyl 5-carbonochloridoylthiophene-2-carboxylate |
InChI |
InChI=1S/C7H5ClO3S/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3H,1H3 |
Clave InChI |
FQNCKWMJTDVYKS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(S1)C(=O)Cl |
SMILES canónico |
COC(=O)C1=CC=C(S1)C(=O)Cl |
Sinónimos |
2-Thiophenecarboxylic acid, 5-(chlorocarbonyl)-, methyl ester (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(4-methyl-1-oxopentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B148337.png)
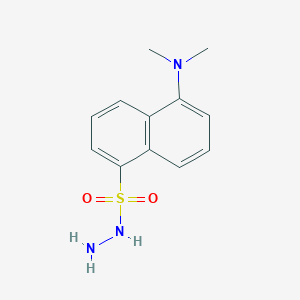
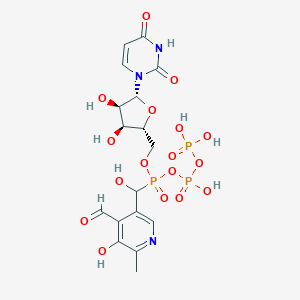
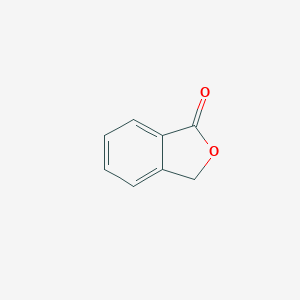
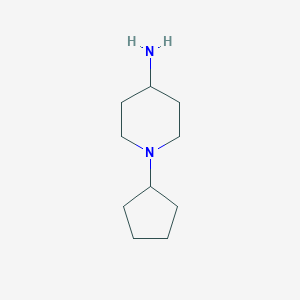
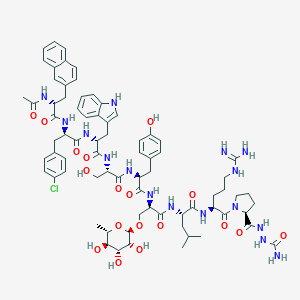
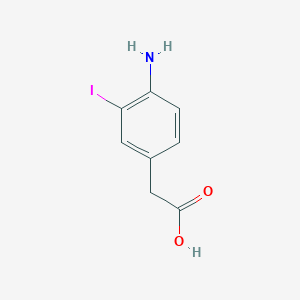
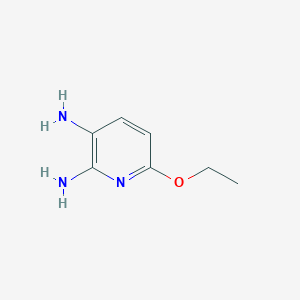
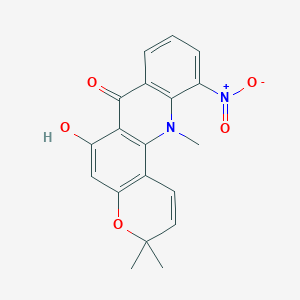
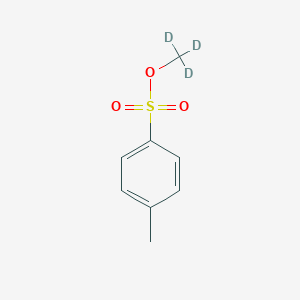
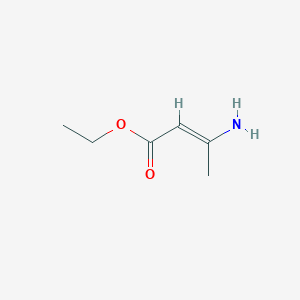
![(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B148390.png)
